molecular formula C15H15BrN2O2 B243696 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide

2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide

Cat. No. B243696
M. Wt: 335.2 g/mol
InChI Key: FINOZAZEIQPODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathway. The inhibition of PKC by 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth. It has also been shown to modulate the immune response and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide has several advantages for lab experiments, including its high purity and specificity for PKC inhibition. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on other signaling pathways and cellular processes.
In conclusion, 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide is a promising compound with potential applications in scientific research. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, there are many future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide that could lead to new insights and potential therapies for a variety of diseases.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide involves several steps, including the reaction of 4-bromophenol with 2-bromoacetophenone to form 2-(4-bromophenyl)-2-bromoacetophenone. This intermediate is then reacted with methylamine and pyridine to form 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide. The synthesis method has been optimized to achieve high yields and purity of 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth and differentiation. 2-(4-bromophenoxy)-2-methyl-N-(3-pyridinyl)propanamide has also been used to study the role of PKC in cancer cells and its potential as a target for cancer therapy.

properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-2-methyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,20-13-7-5-11(16)6-8-13)14(19)18-12-4-3-9-17-10-12/h3-10H,1-2H3,(H,18,19)

InChI Key

FINOZAZEIQPODV-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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